molecular formula C19H22O5S B3040334 Phenyl 3-O-benzyl-1-thio-beta-D-glucopyranoside CAS No. 189144-54-5

Phenyl 3-O-benzyl-1-thio-beta-D-glucopyranoside

Cat. No. B3040334
CAS RN: 189144-54-5
M. Wt: 362.4 g/mol
InChI Key: LPMBAPQCLQUXNK-QQXKLLMISA-N
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Description

Phenyl 3-O-benzyl-1-thio-beta-D-glucopyranoside is a complex molecule . It is related to Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside, which is used in studying diverse ailments such as viral and bacterial infections .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a practical eight-step synthesis of a d-glucose protected with four different functionalities from commercially available diacetoned-glucose has been developed . In another study, a combination of laser spectroscopy in molecular jets and quantum mechanical calculations was used to characterize the aggregation preferences of phenyl-β-D-glucopyranoside (β-PhGlc) and phenyl-β-D-galactopyranoside (β-PhGal) homodimers .


Molecular Structure Analysis

The molecular formula of Phenyl 3-O-benzyl-1-thio-beta-D-glucopyranoside is C19H22O5S . Its average mass is 362.440 Da and its monoisotopic mass is 362.118805 Da . The structure of this compound involves several CH•••π and OH•••π interactions that add stability to the aggregates .

Scientific Research Applications

Biomarkers for Investigating Tobacco and Cancer

Hecht (2002) discusses the measurement of human urinary carcinogen metabolites, including derivatives of benzene and phenyl compounds, as biomarkers for investigating the relationship between tobacco use and cancer. These biomarkers provide insights into carcinogen dose, exposure delineation, and carcinogen metabolism in humans, highlighting the utility of phenyl derivatives in medical research (Hecht, 2002).

Benzoxaboroles: Chemistry and Applications

Adamczyk-Woźniak et al. (2009) review benzoxaboroles, derivatives of phenylboronic acids, underscoring their importance in organic synthesis and biological activities. This study emphasizes the role of phenyl derivatives as building blocks and protecting groups in organic chemistry, with applications extending to molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

Transport Mechanisms in Biology

Alvarado and Monreal (1967) explore the active transport of phenyl-β-D-glucopyranosides in chicken small intestine, demonstrating the specificity of transport mechanisms for both the sugar moiety and the aglycon part. This research underlines the biochemical and physiological roles of phenyl derivatives in biological systems (Alvarado & Monreal, 1967).

Anticancer Potential of Cinnamic Acid Derivatives

De, Baltas, and Bedos-Belval (2011) review the anticancer potential of cinnamic acid derivatives, which are chemically related to phenyl acrylic acids. Their study sheds light on the medicinal relevance of phenyl derivatives, exploring their synthesis, biological evaluation, and therapeutic applications in cancer research (De, Baltas, & Bedos-Belval, 2011).

Phytochemistry and Therapeutic Applications

Naidu and Rajesh (2014) discuss the phytochemical composition and therapeutic applications of Pupalia lappacea, highlighting the presence of β-sitosterol-3-0-D–glucopyranoside among its phytochemicals. This review illustrates the potential therapeutic applications of compounds structurally related to glucopyranosides in traditional medicine (Naidu & Rajesh, 2014).

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5S/c20-11-15-16(21)18(23-12-13-7-3-1-4-8-13)17(22)19(24-15)25-14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18+,19+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMBAPQCLQUXNK-QQXKLLMISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC(C2O)SC3=CC=CC=C3)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)SC3=CC=CC=C3)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 3-O-benzyl-b-D-thioglucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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